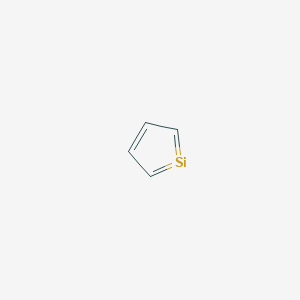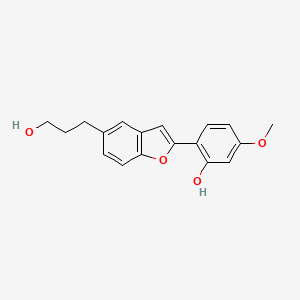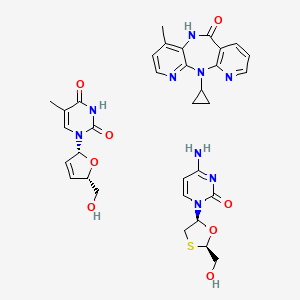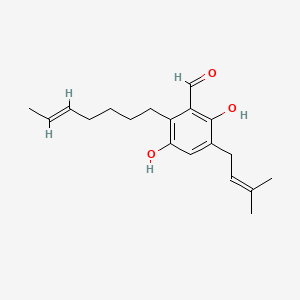
Methyl violet 2B(1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl violet 2B(1+) is an iminium ion obtained by protonation of the imino group of Methyl violet 2B free base. It is a conjugate acid of a Methyl violet 2B free base.
Scientific Research Applications
Wastewater Treatment
Methyl violet 2B (MV 2B) is widely used in the treatment of wastewater containing commercial dyes. A novel approach involves UV-air bubble-induced oxidation in a modified reactor, proving effective in removing MV 2B dye, especially with catalysts like TiO2 and MnO2 (Mohod et al., 2018). Similarly, strong-acid cation exchange membranes have been employed for the removal of MV 2B from water, showcasing significant adsorption capacity (Wu et al., 2008).
Biosorption
The biosorption of MV 2B onto brown seaweed Cystoseira tamariscifolia biomass has been studied, revealing its potential as a sustainable, low-cost biosorbent for dye removal from aqueous solutions (Al-Zaban et al., 2022).
Nonlinear Optical Properties
The nonlinear optical properties of MV 2B have been analyzed in both liquid and solid media. Its potential applications in nonlinear optics are highlighted by its negative optical nonlinearity and significant nonlinear refractive and absorption coefficients (Vinitha & Ramalingam, 2008).
Photocatalysis
MV 2B is also involved in photocatalysis research. Studies have shown its rapid degradation in the presence of sunlight and biosynthesized silver nanoparticles, indicating potential applications in dye degradation (Jishma et al., 2018).
Textile Industry Impact
Research on the impact of MV 2B on aquatic ecosystems highlights its potential toxicity and the need for effective removal strategies from textile industry sewages (Mehr et al., 2019).
Cancer Cell Inhibition
Surprisingly, MV 2B has been identified as a blocker of the focal adhesion kinase signaling pathway in cancer cells, showing potential as a novel, potent, and selective inhibitor with anti-proliferative activities against various human cancer cells (Kim et al., 2013).
Properties
Molecular Formula |
C23H26N3+ |
|---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
[4-[(4-aminophenyl)-[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium |
InChI |
InChI=1S/C23H25N3/c1-25(2)21-13-7-18(8-14-21)23(17-5-11-20(24)12-6-17)19-9-15-22(16-10-19)26(3)4/h5-16,24H,1-4H3/p+1 |
InChI Key |
XYSSGYHHAUSTHC-UHFFFAOYSA-O |
SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


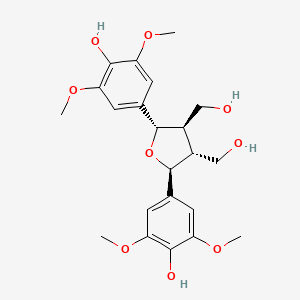
![[(1R,2R,4aS,4bR,8R,8aS,9S,10aR)-1,8-diacetyloxy-7-[(2S,4S,5R,6S)-5-[(2S,3R,4R,5R,6S)-3-acetyloxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-2-[(2R)-2-methoxy-2-methyl-5-oxofuran-3-yl]-2,4b-dimethyl-1,3,4,4a,5,8,8a,9,10,10a-decahydrophenanthren-9-yl] acetate](/img/structure/B1252471.png)




![[(2S,3R,4S,5S,6R)-5-hydroxy-2-[(2R,3R,4S,6R)-6-[[(3S,8S,9S,10R,13S,14S,16R,17R)-16-hydroxy-17-[(1S)-1-[(2R,3R,4S,5S,6R)-5-hydroxy-4-methoxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxyethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-methyloxan-3-yl] acetate](/img/structure/B1252478.png)
